Basmisanil
Overview
Description
Basmisanil is a highly selective inverse agonist and negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing the alpha-5 subunit. It was developed by Roche for the treatment of cognitive impairment associated with Down syndrome and schizophrenia . This compound binds to the gamma-aminobutyric acid type A receptor with high affinity and selectivity, making it a promising candidate for modulating cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basmisanil involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization .
Industrial Production Methods: For industrial production, this compound is formulated in micronized form to enhance its solubility and bioavailability. The compound is then processed into immediate-release tablets or granules-in-sachet formulations for clinical use .
Chemical Reactions Analysis
Types of Reactions: Basmisanil primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and isoxazole moieties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorobenzene, isoxazole derivatives, and pyridine-based compounds. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the final compound itself, with minimal by-products due to the high selectivity of the reactions involved .
Scientific Research Applications
Basmisanil has been extensively studied for its potential therapeutic applications in cognitive disorders. It has shown promise in preclinical and clinical trials for improving cognitive function in individuals with Down syndrome and schizophrenia . Additionally, this compound’s selective modulation of the gamma-aminobutyric acid type A receptor makes it a valuable tool for studying the role of this receptor in various neurological conditions .
Mechanism of Action
Basmisanil exerts its effects by binding to the gamma-aminobutyric acid type A receptor containing the alpha-5 subunit. This binding results in negative allosteric modulation, reducing the receptor’s activity and thereby modulating inhibitory neurotransmission in the brain . The molecular targets and pathways involved include the gamma-aminobutyric acid type A receptor and associated signaling pathways that regulate cognitive functions .
Comparison with Similar Compounds
Similar Compounds:
- Diazepam
- Clobazam
- Flumazenil
Uniqueness: Basmisanil is unique in its high selectivity for the alpha-5 subunit of the gamma-aminobutyric acid type A receptor, which distinguishes it from other compounds like Diazepam and Clobazam that have broader activity profiles . This selectivity makes this compound particularly effective in modulating cognitive functions without the sedative effects commonly associated with other gamma-aminobutyric acid type A receptor modulators .
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-41-5 | |
Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basmisanil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basmisanil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASMISANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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